1,3,5-Trimethylpyrazole

Organolithium Chemistry Regioselective Functionalization C-H Activation

1,3,5-Trimethylpyrazole (CAS 1072-91-9) ≥98% HPLC purity. Unique 1,3,5-methyl substitution pattern confers exclusive α-lithiation at N-methyl position—no competing ring lithiation—enabling precise single-site functionalization for complex architectures. Distinct stability constants toward Co(II), Ni(II), Cu(II), Zn(II), Cd(II) vs positional isomers. X-ray validated scaffold for PvNMT inhibitor programs. White to light yellow crystalline solid. Competitive research pricing; bulk inquiries welcome.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 1072-91-9
Cat. No. B015565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethylpyrazole
CAS1072-91-9
Synonyms1,3,5-Trimethyl-1H-pyrazole; 
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C
InChIInChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3
InChIKeyHNOQAFMOBRWDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethylpyrazole (CAS 1072-91-9): Technical Procurement Baseline and Chemical Identity


1,3,5-Trimethylpyrazole (CAS 1072-91-9) is a fully methylated pyrazole derivative with the molecular formula C₆H₁₀N₂ and a molar mass of 110.16 g/mol [1]. As a tertiary amine heterocycle, it lacks an N-H proton, which fundamentally differentiates it from partially methylated analogs like 3,5-dimethylpyrazole [2]. This compound exists as a colorless to light-yellow low-melting solid (melting point 30–38 °C) and is miscible in water, DMSO, and ethanol at concentrations exceeding 100 mg/mL . Its predicted pKa of 3.30 ± 0.10 and proton affinity of 949.3 kJ/mol are consistent with a moderately basic, N-methylated aromatic system .

Why 1,3,5-Trimethylpyrazole Cannot Be Interchanged with 3,5-Dimethylpyrazole or Other Methylpyrazoles


The presence of a methyl group at the N1 position in 1,3,5-trimethylpyrazole eliminates the N-H hydrogen bond donor capability, which fundamentally alters its intermolecular interactions, coordination chemistry, and metabolic stability compared to N-unsubstituted pyrazoles [1]. This structural feature dictates exclusive α-lithiation at the N-methyl group rather than ring lithiation, a reactivity profile not shared by 3,5-dimethylpyrazole or other N-H containing analogs [2]. Additionally, the complete methylation pattern increases lipophilicity (LogP = 1.09) relative to less substituted pyrazoles, affecting both biological membrane permeability and solvent partitioning in synthetic workflows . These distinctions render simple substitution with lower homologs scientifically invalid for applications where precise regiochemical control or specific intermolecular contacts are required.

Quantitative Differentiation Evidence for 1,3,5-Trimethylpyrazole (CAS 1072-91-9) Versus Structural Analogs


Exclusive α-Lithiation at N-Methyl Group Versus Ring Lithiation in 3,5-Dimethylpyrazole

1,3,5-Trimethylpyrazole undergoes lithiation exclusively at the α-position of the N-methyl group, whereas 3,5-dimethylpyrazole, which lacks N-substitution, undergoes ring lithiation or complex mixtures under identical conditions [1]. This regiochemical exclusivity enables predictable downstream functionalization that is not achievable with N-unsubstituted analogs.

Organolithium Chemistry Regioselective Functionalization C-H Activation

Gas-Phase Proton Affinity of 949.3 kJ/mol Versus Pyrazole (894.0 kJ/mol) and 3,5-Dimethylpyrazole (Data Gap)

The gas-phase proton affinity of 1,3,5-trimethylpyrazole is 949.3 kJ/mol, approximately 55 kJ/mol higher than that of unsubstituted pyrazole (894.0 kJ/mol) [1][2]. This represents a 6.2% increase in intrinsic basicity attributable to the cumulative electron-donating effect of three methyl groups and the N-methylation effect (which alone increases proton affinity by an average of 5.9 kcal/mol) [3].

Physical Organic Chemistry Basicity Mass Spectrometry

Crystal Packing: NH Proton Disorder and Chain Hydrogen Bonding Versus Trimer Formation in 3,4-Dimethylpyrazole

At 200 K, 1,3,5-trimethylpyrazole crystallizes with NH proton disorder and forms hydrogen-bonded chains, whereas the structurally related 3(5),4-dimethylpyrazole exists as the 4,5-dimethylpyrazole tautomer in the solid state and forms trimers via N-H···N hydrogen bonds [1]. The hydrogen bond distances in 1,3,5-trimethylpyrazole are within the usual range for pyrazole chain compounds (2.8–3.2 Å) but are shorter than the average, indicating stronger intermolecular interactions [2].

Crystal Engineering Solid-State Chemistry Hydrogen Bonding

N1-Methylation Confers Zero Hydrogen Bond Donor Count Versus One for 3,5-Dimethylpyrazole

1,3,5-Trimethylpyrazole has a hydrogen bond donor count of zero, while 3,5-dimethylpyrazole (and other N-unsubstituted pyrazoles) have a hydrogen bond donor count of one due to the N-H moiety [1]. This structural distinction is quantified by topological polar surface area (TPSA) values of 17.8 Ų for 1,3,5-trimethylpyrazole versus approximately 28.7 Ų for 3,5-dimethylpyrazole (calculated difference).

Medicinal Chemistry Drug Design ADME Prediction

N-Methyl Group Enables Patent-Protected Industrial Synthesis via Group VIII Catalysis

A patented method for producing 1,3,5-trimethylpyrazole involves N-alkylation of 3,5-dimethylpyrazole using methanol in the presence of a Group VIII catalyst (preferably ruthenium, rhodium, or iridium), achieving high yields under mild conditions . This approach is specifically enabled by the N-H group of the 3,5-dimethylpyrazole precursor and cannot be applied to synthesize analogs that lack this reactive site. The method is claimed to proceed with minimal purification requirements, providing an industrially advantageous route to the target compound .

Process Chemistry Industrial Synthesis Catalysis

Solubility Profile: 100 mg/mL in Water, DMSO, and Ethanol at 25°C

1,3,5-Trimethylpyrazole exhibits solubility of 100 mg/mL (907.77 mM) in water, DMSO, and ethanol at 25°C [1]. This broad solubility profile contrasts with less methylated pyrazoles, which typically show lower aqueous solubility due to stronger intermolecular hydrogen bonding mediated by N-H groups.

Formulation Science Solubility Biophysical Assays

Optimal Scientific and Industrial Use Cases for 1,3,5-Trimethylpyrazole (CAS 1072-91-9)


Synthesis of N-Functionalized Pyrazole Derivatives via Regioselective α-Lithiation

Use 1,3,5-trimethylpyrazole as a starting material for the exclusive α-lithiation of the N-methyl group, enabling predictable introduction of electrophiles at this position without competing ring lithiation [1]. This approach is preferred over using 3,5-dimethylpyrazole or 1-methylpyrazole, which yield mixtures of regioisomers that require costly chromatographic separation. The high regioselectivity supports efficient synthesis of pharmaceutical intermediates and ligand precursors.

Coordination Chemistry and Catalysis with Lewis Acidic Metal Centers

Leverage the elevated gas-phase proton affinity (949.3 kJ/mol) of 1,3,5-trimethylpyrazole to design ligands with stronger binding to Lewis acidic transition metals (e.g., Cr(III), Ru, Rh) compared to less basic pyrazole ligands [2][3]. This property is particularly valuable in ethylene trimerization catalysis, where pyrazolyl-based ligands with enhanced donor strength can modulate catalytic activity and selectivity toward 1-hexene production [3].

Medicinal Chemistry Scaffold for CNS-Penetrant Drug Candidates

Employ 1,3,5-trimethylpyrazole as a core scaffold when designing CNS-targeted small molecules, taking advantage of its zero hydrogen bond donor count and reduced topological polar surface area (17.8 Ų) relative to N-unsubstituted pyrazoles . These physicochemical properties predict improved blood-brain barrier permeability, making this compound a strategic alternative to 3,5-dimethylpyrazole or pyrazole itself in neurological drug discovery programs.

Agrochemical Intermediate for Acaricidal and Insecticidal Malonamide Derivatives

Utilize 1,3,5-trimethylpyrazole as a building block for the synthesis of malonamide derivatives with demonstrated acaricidal activity against Tetranychus cinnabarinus (70.0% mortality at 400 µg/mL for optimized derivatives) and insecticidal activity against Plutella xylostella (100% mortality at 100 µg/mL) [4]. The 1,3,5-trimethyl substitution pattern is critical for the observed bioactivity, as evidenced by structure-activity relationship studies showing that modification of substituents significantly alters potency [4].

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